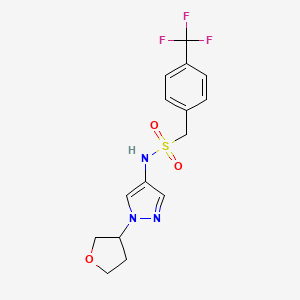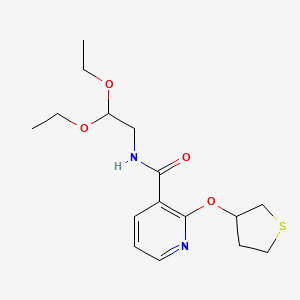![molecular formula C21H27ClN2O3S B2926523 Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330613-10-9](/img/structure/B2926523.png)
Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups and structural features that are common in medicinal chemistry. It has an isopropyl group, a phenylpropanamido group, and a tetrahydrothieno[2,3-c]pyridine ring. These groups could potentially contribute to the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a tetrahydrothieno[2,3-c]pyridine ring, which is a bicyclic structure containing a five-membered thieno ring fused with a six-membered pyridine ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group could participate in reactions with acids or bases, and the pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .科学的研究の応用
Chemical Synthesis and Modification
Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride belongs to a class of compounds that have been the subject of extensive research due to their significant biological activities. One study by Moloney (2001) focused on synthesizing related molecules as potential anti-inflammatory agents (Moloney, 2001). Additionally, Youssef et al. (2012) reported on the synthesis of compounds using both conventional chemical methods and modern microwave techniques, which are relevant to the synthesis process of such compounds (Youssef, Azab, & Youssef, 2012).
Antimicrobial Properties
A study by Shastri and Post (2019) demonstrated that some derivatives in this chemical class exhibit significant antimicrobial activity (Shastri & Post, 2019).
Catalytic Applications
The research by Ishihara, Niwa, and Kosugi (2008) highlighted the use of certain pyridine derivatives as effective organocatalysts for the transesterification reaction, a process that could be relevant to the compound (Ishihara, Niwa, & Kosugi, 2008).
Luminescence Enhancement in Nanoparticles
Research by Tigaa, Lucas, and de Bettencourt-Dias (2017) explored the sensitization of lanthanide ion emission by certain pyridine derivatives when used as capping agents on nanoparticles, which might suggest similar applications for the compound (Tigaa, Lucas, & de Bettencourt-Dias, 2017).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 2-(3-phenylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S.ClH/c1-14(2)23-12-11-16-17(13-23)27-20(19(16)21(25)26-3)22-18(24)10-9-15-7-5-4-6-8-15;/h4-8,14H,9-13H2,1-3H3,(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRNHBPJCZKOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2926441.png)
![6-Benzyl-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2926443.png)
![N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-phenoxyethane-1-sulfonamide](/img/structure/B2926444.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate](/img/structure/B2926445.png)
![6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2926447.png)
![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)
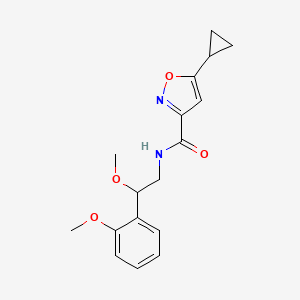
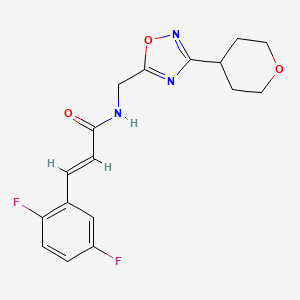
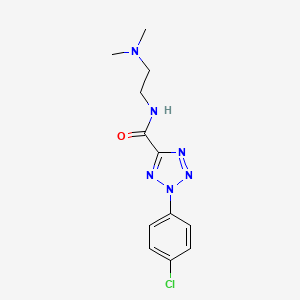
![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)

